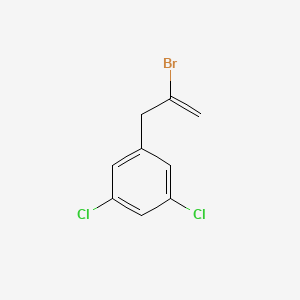

2-Bromo-3-(3,5-dichlorophenyl)-1-propene

Description

2-Bromo-3-(3,5-dichlorophenyl)-1-propene is a halogenated aromatic compound featuring a bromoallyl group attached to a 3,5-dichlorophenyl ring. This structure renders it a versatile intermediate in organic synthesis, particularly for constructing complex molecules via cross-coupling reactions or electrophilic substitutions. The compound’s electron-withdrawing chlorine substituents enhance its reactivity in nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMKQRJTDJYYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC(=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373629 | |

| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-33-4 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene can be achieved through several methods. One common method involves the bromination of 3-(3,5-dichlorophenyl)-1-propene. This reaction typically uses bromine (Br2) as the brominating agent and is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3,5-dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Addition Reactions: The double bond in the propene chain can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents such as ethanol (EtOH) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Addition Reactions: Often performed in non-polar solvents such as hexane or chloroform (CHCl3) at room temperature.

Oxidation Reactions: Conducted in the presence of oxidizing agents in solvents such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN).

Major Products Formed

Substitution Reactions: Formation of 3-(3,5-dichlorophenyl)-1-propanol, 3-(3,5-dichlorophenyl)-1-propylamine, etc.

Addition Reactions: Formation of 2-bromo-3-(3,5-dichlorophenyl)-1-chloropropane, 2-bromo-3-(3,5-dichlorophenyl)-1-iodopropane, etc.

Oxidation Reactions: Formation of 2-bromo-3-(3,5-dichlorophenyl)-1,2-epoxypropane, 2-bromo-3-(3,5-dichlorophenyl)-1,2-diol, etc.

Scientific Research Applications

2-Bromo-3-(3,5-dichlorophenyl)-1-propene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding. It can be used to investigate the interactions between halogenated alkenes and biological macromolecules.

Medicine: Potential applications in drug discovery and development. It may be used to synthesize novel compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials. It can be used as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound’s double bond can also participate in electrophilic addition reactions with nucleophilic sites in biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Electronic Effects

- 3,5-Dichlorophenyl derivative : The electron-withdrawing chlorine groups create a highly electron-deficient aromatic ring, favoring reactions with nucleophiles (e.g., SNAr) or participation in palladium-catalyzed couplings .

- 3-Chloro-4-fluorophenyl derivative : The combination of chlorine (moderate electron-withdrawing) and fluorine (strong electron-withdrawing) may lead to regioselective reactivity, though this compound’s discontinued status limits experimental data .

- 3,5-Dimethylphenyl derivative : Methyl groups are electron-donating, enhancing the ring’s electron density. This derivative is more suitable for electrophilic substitutions or as a directing group in metal-mediated reactions .

Commercial Accessibility

- Only the dimethylphenyl derivative is currently available commercially (97% purity, ChemBK), highlighting its practical utility in ongoing research .

Research Findings and Limitations

While direct studies on this compound are scarce due to its discontinued status, analogs like the dimethylphenyl variant have demonstrated utility in synthesizing agrochemicals and pharmaceuticals. For example, electron-deficient bromopropenes are often employed in constructing biaryl scaffolds for kinase inhibitors . However, the lack of recent data on the dichlorophenyl compound underscores the need for alternative synthesis routes or replacement intermediates.

Users seeking this compound must explore custom synthesis options.

Biological Activity

2-Bromo-3-(3,5-dichlorophenyl)-1-propene is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a dichlorophenyl group. Its molecular formula is with a molecular weight of approximately 265.96 g/mol. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.96 g/mol |

| Boiling Point | 288.9 ± 35.0 °C (predicted) |

| Density | 1.557 ± 0.06 g/cm³ (predicted) |

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. The bromine atom and the double bond in the propene structure allow it to interact with nucleophilic sites on enzymes and proteins, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalent modification, impacting various biochemical pathways.

- Receptor Interaction : It could interact with biological receptors, influencing cellular signaling processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The halogenated structure enhances its ability to disrupt microbial membranes or interfere with metabolic processes.

- Case Study : A study evaluated the antibacterial activity of various halogenated compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, suggesting potential effectiveness against these pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Halogenated compounds are often investigated for their ability to induce apoptosis in cancer cells.

- Research Findings : In vitro studies have demonstrated that related compounds can inhibit the proliferation of several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.